molecular formula C25H16ClF2N5OS B10961683 4-[4-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[4-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10961683
M. Wt: 507.9 g/mol
InChI Key: LENHTRAHJSZSDX-UHFFFAOYSA-N
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Description

“pentazatetracycloheptadiene” , belongs to the class of heterocyclic compounds . Its intricate structure combines a tetracyclic ring system with multiple nitrogen atoms, sulfur, and fluorine. Let’s break down its name:

    4-[4-[(3-chlorophenoxy)methyl]phenyl]: This part of the compound contains a chlorophenyl group attached to a phenoxy methyl group.

    13-(difluoromethyl)-11-methyl-16-thia: Here, we have a difluoromethyl group and a thia (sulfur-containing) moiety.

    3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: The core structure consists of a tetracyclic ring system with nitrogen atoms forming a pentazatetracycloheptadiene.

Preparation Methods

Synthetic Routes::

    Cycloaddition Reactions: Pentazatetracycloheptadiene can be synthesized through cycloaddition reactions involving nitrogen-containing precursors.

    Ring-Closing Reactions: Intramolecular cyclizations can form the tetracyclic core.

    Fluorination and Chlorination: Introducing fluorine and chlorine substituents requires specific reagents and conditions.

Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity. Detailed proprietary methods are often closely guarded by manufacturers.

Chemical Reactions Analysis

    Oxidation: Pentazatetracycloheptadiene can undergo oxidation reactions, yielding various products.

    Reduction: Reduction processes modify its functional groups.

    Substitution: Substituents can be replaced, affecting its properties.

Common reagents include hydrogen peroxide , metal catalysts , and Lewis acids .

Scientific Research Applications

    Chemistry: Pentazatetracycloheptadiene serves as a versatile building block for novel heterocyclic compounds.

    Biology: Researchers explore its potential as a scaffold for drug design.

    Medicine: Investigations focus on its antimicrobial and antitumor properties.

    Industry: It finds applications in materials science and catalysis.

Mechanism of Action

    Molecular Targets: Pentazatetracycloheptadiene interacts with specific receptors or enzymes.

    Pathways: It may modulate cellular signaling pathways, affecting gene expression or protein function.

Comparison with Similar Compounds

    Unique Features: Its complex structure sets it apart from simpler heterocycles.

    Similar Compounds: Related compounds include , , and .

Properties

Molecular Formula

C25H16ClF2N5OS

Molecular Weight

507.9 g/mol

IUPAC Name

4-[4-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C25H16ClF2N5OS/c1-13-9-18(22(27)28)30-25-19(13)20-21(35-25)24-31-23(32-33(24)12-29-20)15-7-5-14(6-8-15)11-34-17-4-2-3-16(26)10-17/h2-10,12,22H,11H2,1H3

InChI Key

LENHTRAHJSZSDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)COC6=CC(=CC=C6)Cl)C(F)F

Origin of Product

United States

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